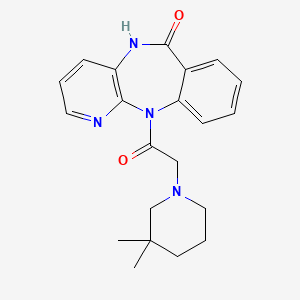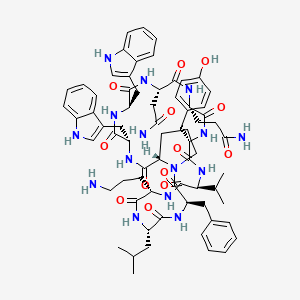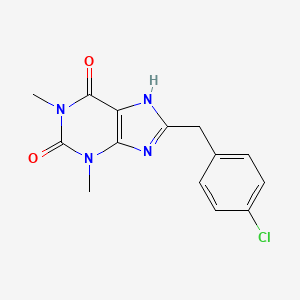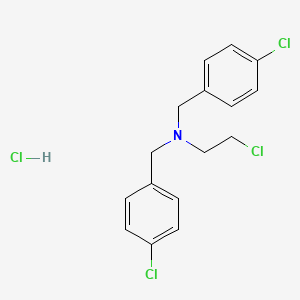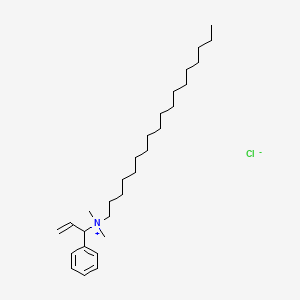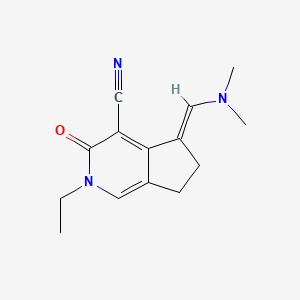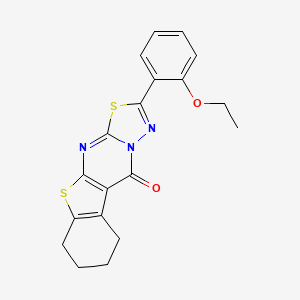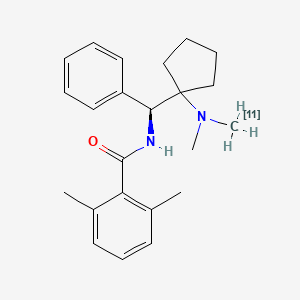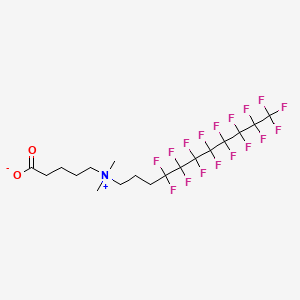
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorinated octylpropyl group attached to a dimethylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate typically involves multiple steps, starting with the preparation of the fluorinated octylpropyl precursor. This precursor is then reacted with dimethylamine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate involves its interaction with specific molecular targets. The fluorinated octylpropyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The dimethylammonium moiety may also play a role in binding to specific sites on proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate
- N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate
Uniqueness
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate is unique due to its specific chain length and the position of the ammonium group. This structural difference can significantly impact its chemical properties and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
145441-34-5 |
|---|---|
Molecular Formula |
C18H20F17NO2 |
Molecular Weight |
605.3 g/mol |
IUPAC Name |
5-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl(dimethyl)azaniumyl]pentanoate |
InChI |
InChI=1S/C18H20F17NO2/c1-36(2,8-4-3-6-10(37)38)9-5-7-11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h3-9H2,1-2H3 |
InChI Key |
WKKDKWOQDJGHBD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCCC(=O)[O-])CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


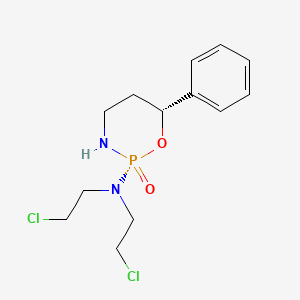
![1,5-Dioxaspiro[5.5]undecane-3,3-dicarboxylic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester](/img/structure/B12766583.png)
